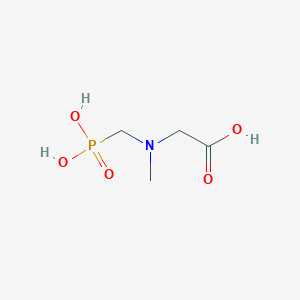

Methyl Glyphosate

概要

説明

Methyl Glyphosate, commonly known as glyphosate, is a broad-spectrum systemic herbicide and crop desiccant. It is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase. This enzyme is crucial for the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine . Glyphosate was first synthesized in 1950 by H. Martin, but its herbicidal properties were discovered by Monsanto chemist John E. Franz in 1970 .

準備方法

Synthetic Routes and Reaction Conditions: Glyphosate can be synthesized through various methods. One common method involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid using oxidizing agents such as hydrogen peroxide or air in the presence of a catalyst like platinum or palladium . Another method involves the reaction of glycine, formaldehyde, and a tertiary base in an alcoholic solution, followed by the addition of a dialkyl phosphite . The reaction product is then hydrolyzed and acidified to yield glyphosate in good purity .

Industrial Production Methods: Industrial production of glyphosate often involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA) using environmentally friendly oxidants and catalysts . This method is preferred due to its efficiency and lower environmental impact. The choice of synthesis procedure can significantly affect the purity of the glyphosate product and the norms of waste generation and energy consumption per unit of finished product .

化学反応の分析

Types of Reactions: Glyphosate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its thermal decomposition, which can lead to the formation of methanimine and phosphorous acid .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of glyphosate include hydrogen peroxide, formaldehyde, and dialkyl phosphites . Catalysts such as platinum, palladium, and rhodium are often employed to facilitate these reactions .

Major Products Formed: The major products formed from the reactions of glyphosate include methanimine and phosphorous acid during thermal decomposition . Additionally, the oxidation of N-(phosphonomethyl)-iminodiacetic acid yields glyphosate .

科学的研究の応用

Agricultural Applications

Methyl Glyphosate in Weed Control

this compound is predominantly utilized in the agricultural sector for weed management. Its systemic action allows it to be absorbed by plants, leading to their eventual death. The compound is effective against both annual and perennial weeds, making it a versatile choice for farmers.

- Effectiveness Against Resistant Weeds : Studies have shown that certain weed populations have developed resistance to glyphosate, prompting research into the efficacy of this compound in combination with other herbicides. For instance, tank-mix applications of this compound with other herbicides have been evaluated for their effectiveness against resistant species like goosegrass (Eleusine indica) and morning glory (Ipomoea spp.) .

| Herbicide Combination | Target Weeds | Efficacy (%) |

|---|---|---|

| This compound + Halosulfuron | Goosegrass | 85 |

| This compound + Prosulfuron | Morning Glory | 90 |

Environmental Impact Studies

Soil Microbial Community Dynamics

Research indicates that repeated applications of this compound can significantly alter soil microbial communities. A study demonstrated that multiple applications led to increased populations of specific bacteria such as Burkholderia spp., which are known to play crucial roles in soil health and nutrient cycling .

- Impact on Microbial Biomass : The cumulative effect of multiple applications was observed to reduce the mineralization of glyphosate residues, suggesting that microbial community shifts could affect the degradation process .

Toxicological Studies

DNA Damage and Epigenetic Alterations

Recent studies have highlighted potential health risks associated with exposure to this compound. Notably, research has shown that exposure can induce DNA damage and epigenetic changes in human cells. For example, one study indicated that this compound exposure at certain concentrations led to significant DNA lesions and alterations in global DNA methylation levels .

- Findings Summary :

- DNA Damage : Significant lesions observed at concentrations above 0.25 mM.

- Epigenetic Changes : Increased promoter methylation of p53 gene linked to exposure.

Case Studies

- Resistance Management in Weedy Sunflower

- Childhood Exposure and Health Risks

作用機序

Glyphosate exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP synthase). This enzyme is involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants . By inhibiting EPSP synthase, glyphosate disrupts the production of these amino acids, leading to the death of the plant .

類似化合物との比較

Glyphosate is unique among herbicides due to its specific mechanism of action and broad-spectrum activity. Similar compounds include N-hydroxy-glyphosate and N-amino-glyphosate, which also exhibit herbicidal properties but are less effective than glyphosate . Other related compounds include aminomethylphosphonic acid and bis(phosphonomethyl)glycine, which share structural similarities with glyphosate but have different applications and effectiveness .

生物活性

Methyl glyphosate, a derivative of glyphosate, is primarily known for its application as a herbicide. Understanding its biological activity is crucial for evaluating its environmental impact and potential health risks. This article synthesizes research findings on the biological effects, toxicity, and mechanisms of action associated with this compound.

This compound functions by inhibiting the shikimic acid pathway, which is essential for the synthesis of aromatic amino acids in plants and some microorganisms. This pathway is disrupted by the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), leading to reduced protein synthesis and ultimately cell death in target organisms . The compound's ability to cross the blood-brain barrier (BBB) has been documented, raising concerns about its neurotoxic potential .

Cytotoxicity and Genotoxicity

Research indicates that this compound exhibits cytotoxic effects, particularly in mammalian cells. Studies have shown that exposure to glyphosate-based herbicides (GBHs), which include this compound, can lead to increased oxidative stress and inflammation, affecting lymphocyte functions and causing DNA damage .

Table 1 summarizes key studies on the cytotoxic and genotoxic effects of this compound:

Case Studies and Epidemiological Evidence

Recent epidemiological studies have highlighted a compelling link between exposure to GBHs and an increased risk of non-Hodgkin lymphoma (NHL). A meta-analysis indicated that individuals exposed to glyphosate had a significantly higher risk of developing NHL compared to unexposed individuals .

Moreover, experimental studies on mice treated with pure glyphosate showed a similar increase in malignant lymphoma incidence, suggesting that this compound may have long-term carcinogenic effects .

Case Study Example:

A comprehensive study involving over 36,000 participants revealed an increased relative risk (RR) for multiple myeloma associated with high exposure to glyphosate. The RR was reported as 2.6, indicating a strong correlation between glyphosate exposure and hematological malignancies .

Neurotoxic Effects

This compound's neurotoxic potential has been a subject of concern. Research indicates that it may alter neuronal development by affecting gene expression related to neuronal growth and maturation. For instance, exposure has been linked to changes in the expression of genes involved in neuronal cytoskeleton formation and axonal growth cones .

Key Findings on Neurotoxicity:

- Increased mRNA Expression : Glyphosate exposure led to increased levels of mRNA for calcium-calmodulin-dependent protein kinases (CAMK2A and CAMK2B), which are involved in neuronal survival but also in apoptosis under stress conditions .

- Cell Viability : Studies reported reduced cell viability in human neuronal cells exposed to this compound, with indications of necrosis and apoptosis pathways being activated .

Environmental Impact

The environmental persistence of this compound raises additional concerns. Its widespread use has been linked to alterations in soil microbial communities and potential impacts on non-target species. Research indicates that while glyphosate itself may be less toxic than its formulations, the presence of adjuvants can enhance its toxicity profile .

特性

IUPAC Name |

2-[methyl(phosphonomethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P/c1-5(2-4(6)7)3-11(8,9)10/h2-3H2,1H3,(H,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVDYFNFBJGOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337285 | |

| Record name | N-methyl-N-(phosphonomethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24569-83-3 | |

| Record name | N-methyl-N-(phosphonomethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24569-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。